1-(3-Benzylimidazol-4-yl)ethanamine
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have reported on the synthesis and structural characterization of benzimidazole derivatives, demonstrating their antimicrobial and antifungal activities. For instance, novel compounds synthesized from benzimidazole derivatives were evaluated against various bacterial and fungal strains, revealing comparable or slightly better activity than standard medications like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015). Another study synthesized benzimidazole compounds bearing pyrazoline motifs, which exhibited significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains (Desai et al., 2017).
Anticancer Activities
Benzimidazole-based compounds have shown promise in anticancer research. A study synthesized substituted benzimidazole derivatives and evaluated them for anticancer activity, finding notable growth inhibition against various human cancer cell lines. One particular compound was identified for further study due to its significant inhibitory effect on cancer cell proliferation, highlighting the potential of benzimidazole scaffolds in developing anticancer agents (Rashid et al., 2014).
Chemical Synthesis and Material Science
Benzimidazole derivatives have been utilized in the synthesis of various heterocyclic compounds and as building blocks in material science. A study on the crystal engineering of protonated benzimidazole groups demonstrated their utility as a synthon for constructing crystal structures, suggesting applications in designing new materials (Matthews et al., 2003). Another research effort focused on the synthesis of benzimidazole-based heterocycles for potential applications in pharmaceuticals and materials science, highlighting their versatility and functional adaptability (Darweesh et al., 2016).
Properties
IUPAC Name |
1-(3-benzylimidazol-4-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10(13)12-7-14-9-15(12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRWQJHTEJYXRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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